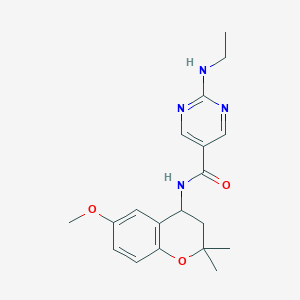

![molecular formula C21H20N2O3 B5548610 2-(2,6-dimethylphenoxy)-N'-[(2-hydroxy-1-naphthyl)methylene]acetohydrazide](/img/structure/B5548610.png)

2-(2,6-dimethylphenoxy)-N'-[(2-hydroxy-1-naphthyl)methylene]acetohydrazide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of compounds similar to "2-(2,6-dimethylphenoxy)-N'-[(2-hydroxy-1-naphthyl)methylene]acetohydrazide" typically involves condensation reactions between hydrazides and aldehydes or ketones to form Schiff bases, a subclass characterized by their C=N double bond. For instance, N'-[(1E)-(4-Fluorophenyl)methylene]-6-methoxy-2-naphthohydrazide, a Schiff base, was synthesized by reacting 6-methoxy-2-naphthohydrazide with 4-fluorobenzaldehyde, demonstrating the typical approach for generating such compounds (Yathirajan et al., 2007).

Molecular Structure Analysis

The molecular structure of hydrazide derivatives often features near-planar configurations around the C=N double bond. The crystal structures reveal stabilization through hydrogen bonds, weak C-H...O interactions, and π-π stacking, contributing to their unique properties. The detailed crystallographic analysis of similar compounds provides insights into their molecular geometry and intermolecular interactions, essential for understanding their reactivity and physical characteristics (Cheng et al., 2012).

Chemical Reactions and Properties

Compounds of this class participate in various chemical reactions, leading to the formation of complex molecules with multiple functional groups. These reactions, including Diels-Alder reactions, condensation, and cycloaddition, underscore the chemical versatility and reactivity of the hydrazide moiety and its derivatives. Such reactivity forms the basis for synthesizing a wide range of chemical entities with potential applications across different fields (Rasool et al., 2016).

科学的研究の応用

Synthesis and Characterization

One area of research has involved the synthesis of related compounds and their characterization. For example, the facile synthesis of functionalized fused benzochromene derivatives has been explored, showing that dimethyl and diethyl acetylenedicarboxylate can react smoothly with naphthols to produce highly functionalized benzochromenes in high yields via intramolecular Wittig reaction. These compounds' NMR data have been thoroughly analyzed, providing insights into their structural properties (Eshghi et al., 2015).

Nonlinear Optical Properties

Another significant application is in the field of nonlinear optics. Hydrazones, including compounds structurally similar to 2-(2,6-dimethylphenoxy)-N'-[(2-hydroxy-1-naphthyl)methylene]acetohydrazide, have been synthesized and their third-order nonlinear optical properties studied. These compounds exhibit promising optical power limiting behavior, suggesting their potential use in optical device applications like optical limiters and switches (Naseema et al., 2010).

Potential for Anticancer Activity

Research has also explored the potential anticancer activity of similar compounds. For instance, certain carboxamide derivatives of benzo[b][1,6]naphthyridines have shown potent cytotoxic properties against various cancer cell lines, indicating the potential for these compounds to serve as leads in developing new anticancer drugs (Deady et al., 2003).

Antioxidant and Antibacterial Activities

Moreover, the antioxidant and antibacterial activities of naphthylmethyl-1, 3, 4-oxadiazoles, compounds that share structural similarities, have been investigated. Certain derivatives demonstrated good antioxidant activity in vitro and showed promise in antibacterial applications, highlighting the diverse biological activities of these compounds (Soumya & Rajitha, 2015).

特性

IUPAC Name |

2-(2,6-dimethylphenoxy)-N-[(2-hydroxynaphthalen-1-yl)methylideneamino]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20N2O3/c1-14-6-5-7-15(2)21(14)26-13-20(25)23-22-12-18-17-9-4-3-8-16(17)10-11-19(18)24/h3-12,24H,13H2,1-2H3,(H,23,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEHBTOZIMWCQOJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)OCC(=O)NN=CC2=C(C=CC3=CC=CC=C32)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2,6-dimethylphenoxy)-N-[(2-hydroxynaphthalen-1-yl)methylideneamino]acetamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-ethyl-4-[(5-methyl-3-phenyl-4-isoxazolyl)carbonyl]piperazine](/img/structure/B5548528.png)

![4,4-difluoro-N-{[6-(4-morpholinyl)-4-pyrimidinyl]methyl}-L-prolinamide dihydrochloride](/img/structure/B5548533.png)

![5-isobutyl-1'-(pyrazin-2-ylcarbonyl)-1,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine]](/img/structure/B5548550.png)

![4-methyl-2-{2-[2-(3-methyl-1,2,4-oxadiazol-5-yl)-1-piperidinyl]-2-oxoethyl}-1(2H)-phthalazinone](/img/structure/B5548552.png)

![N-(5-chloro-2-methoxyphenyl)-3,4-dimethoxy-N-[2-(4-morpholinyl)-2-oxoethyl]benzenesulfonamide](/img/structure/B5548560.png)

![2-fluoro-N-[(4-phenyltetrahydro-2H-pyran-4-yl)methyl]benzamide](/img/structure/B5548571.png)

![ethyl 5-methyl-2-(methylthio)[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B5548578.png)

![(3R*,5S*)-N-[(1-ethyl-1H-indazol-3-yl)methyl]-5-(morpholin-4-ylcarbonyl)piperidine-3-carboxamide](/img/structure/B5548592.png)

![4-hydroxy-N'-[(5-nitro-2-thienyl)methylene]benzohydrazide](/img/structure/B5548595.png)

![3-({4-[2-(4-chloro-2-methylphenoxy)ethyl]-1-piperazinyl}methyl)-3-piperidinol dihydrochloride](/img/structure/B5548597.png)

![[4-oxo-3-phenyl-2-(phenylimino)-1,3-thiazolidin-5-yl]acetic acid](/img/structure/B5548605.png)